6-(Tert-butyl)pyrimidine-2,4-diamine

描述

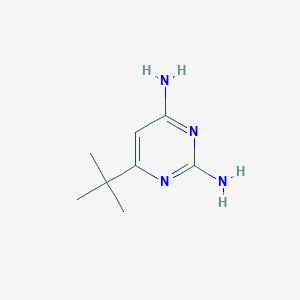

6-(Tert-butyl)pyrimidine-2,4-diamine is an organic compound with the molecular formula C8H14N4 It is a derivative of pyrimidine, characterized by the presence of a tert-butyl group at the 6-position and amino groups at the 2- and 4-positions

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butyl)pyrimidine-2,4-diamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as guanidine carbonate and tert-butyl acetoacetate.

Cyclization: The initial step involves the cyclization of guanidine carbonate with tert-butyl acetoacetate in the presence of a base like sodium ethoxide to form the pyrimidine ring.

Amination: The resulting intermediate undergoes amination using ammonia or an amine source to introduce the amino groups at the 2- and 4-positions of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include:

Temperature Control: Maintaining optimal temperatures during cyclization and amination steps.

Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Safety Measures: Implementing safety protocols to handle reactive intermediates and hazardous chemicals.

化学反应分析

Types of Reactions

6-(Tert-butyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.

Reduction: Reduction reactions can modify the amino groups, potentially leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of N-alkylated pyrimidines.

Substitution: Formation of N-substituted pyrimidine derivatives.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds, including 6-(tert-butyl)pyrimidine-2,4-diamine, exhibit promising anticancer properties. These compounds have been shown to inhibit the growth of cancer cells through various mechanisms, such as acting as inhibitors of key kinases involved in cancer progression. Specifically, they have been studied for their potential to inhibit the Janus kinase (JAK) pathway, which is crucial in several types of cancers .

Antimicrobial Properties

Recent studies have highlighted the potential of pyrimidine derivatives in combating bacterial infections. Compounds similar to this compound have demonstrated antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives have also been explored. These compounds can modulate inflammatory pathways and are being investigated for their potential use in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .

Pharmacological Insights

Kinase Inhibition

this compound has been characterized as a JAK3 inhibitor, which may provide therapeutic advantages over other JAK inhibitors due to its selectivity and potency. This selectivity can help minimize side effects typically associated with broader-spectrum inhibitors like JAK2 .

Nucleoside Transport Inhibition

Research has also pointed to the role of pyrimidine derivatives in inhibiting nucleoside transporters, which are vital for cellular uptake of nucleosides. This inhibition can be beneficial in treating viral infections and certain cancers where nucleoside metabolism is altered .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving multi-step reactions that include cyclization and substitution processes. Derivatives of this compound are being synthesized to enhance its biological activity and selectivity towards specific targets .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Sharma et al. (2019) | Anticancer Activity | Identified several pyrimidine derivatives with potent anticancer effects through kinase inhibition. |

| Patil et al. (2020) | Antimicrobial Properties | Demonstrated significant antibacterial activity against resistant strains using modified pyrimidine compounds. |

| Ghoreschi et al. (2009) | JAK Inhibition | Showed that selective JAK3 inhibition using pyrimidine derivatives could reduce adverse effects linked to JAK2 inhibition in treatment protocols for autoimmune diseases. |

作用机制

The mechanism by which 6-(Tert-butyl)pyrimidine-2,4-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino groups and the tert-butyl group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

相似化合物的比较

Similar Compounds

2-Amino-4,6-dimethylpyrimidine: Similar structure but with methyl groups instead of a tert-butyl group.

4-Amino-2,6-dimethylpyrimidine: Another derivative with different substitution patterns.

6-Ethylpyrimidine-2,4-diamine: Ethyl group instead of tert-butyl.

Uniqueness

6-(Tert-butyl)pyrimidine-2,4-diamine is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.

生物活性

6-(Tert-butyl)pyrimidine-2,4-diamine is a pyrimidine derivative characterized by a tert-butyl group at the 6-position and amino groups at the 2 and 4 positions. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The molecular formula of this compound is C₈H₁₄N₄, with a molecular weight of approximately 166.22 g/mol.

Chemical Structure and Reactivity

The structure of this compound contributes to its reactivity and biological properties. The amino groups are known to participate in various chemical reactions, making this compound a versatile candidate for further pharmacological exploration. Its ability to inhibit specific enzymes involved in cancer cell proliferation is particularly noteworthy.

Biological Activities

Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Properties : Studies suggest that this compound may inhibit cancer cell growth by targeting specific pathways involved in tumor progression. For instance, it has been shown to affect angiogenesis and alter cancer cell signaling pathways .

- Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties, making it a potential candidate for treating infections caused by resistant strains of bacteria .

The mechanism of action for this compound involves its interaction with various biological targets. Molecular docking studies have been employed to evaluate its binding affinity with proteins associated with disease pathways. This interaction can lead to the inhibition of specific enzymes or receptors, disrupting normal cellular processes and contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives:

- Anticancer Activity : In vitro studies have demonstrated that derivatives similar to this compound exhibit IC50 values ranging from 3 to 20 µM against various cancer cell lines. These findings suggest that structural modifications can significantly enhance potency against specific cancer types .

- Antimicrobial Efficacy : Research on related compounds has shown promising results against multidrug-resistant strains of bacteria, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity. For example, certain pyrimidines have demonstrated MIC values as low as 0.5–1.0 µg/mL against Mycobacterium tuberculosis strains .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 6-(Tert-butyl)-2-methylpyrimidin-4-amine | C₉H₁₃N₄ | Contains an additional methyl group at position 2 |

| 6-Cyclopropylpyrimidin-4-amine | C₈H₁₀N₄ | Features a cyclopropyl group instead of tert-butyl |

| 4-Amino-6-isopropyl-2-methylpyrimidine | C₉H₁₂N₄ | Contains isopropyl group and different substitution pattern |

These compounds exhibit varying biological activities due to their distinct substituents and structural configurations.

属性

IUPAC Name |

6-tert-butylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-8(2,3)5-4-6(9)12-7(10)11-5/h4H,1-3H3,(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQNQIXFWUDBDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380581 | |

| Record name | 6-(tert-butyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-26-5 | |

| Record name | 6-(tert-butyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。